3-amino-2-(methylthio)quinazolin-4(3H)-one
Overview
Description
“3-amino-2-(methylthio)quinazolin-4(3H)-one” is a quinazolinone compound . Quinazolinones are a class of organic compounds that have been synthesized and studied for their diverse functional properties . They have been found to exhibit antibacterial effects, particularly against multi-drug resistant bacteria .
Synthesis Analysis
Quinazolinone compounds, including “this compound”, can be synthesized by a facile one-pot reaction of benzoic acid derivatives, trimethoxymethane, and aniline derivatives . This process involves the preparation and testing of various compounds against multi-drug resistant bacteria .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 1,3-diazin-2-one ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its synthesis from benzoic acid derivatives, trimethoxymethane, and aniline derivatives . The reaction involves the formation of a series of six functionally diverse new quinazolinone compounds .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties : 3-Amino-2-(methylthio)quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds, including novel 2-benzylamino-3-substituted quinazolin-4(3H)-ones, have shown significant analgesic activity, and some were found to be more potent than the reference drug diclofenac sodium (Alagarsamy et al., 2003).
Biofilm Inhibition and Antimicrobial Effects
- Biofilm Inhibition and DNA Photo-Disruptive Studies : Some derivatives of this compound were found to be photo-active towards plasmid DNA under UV radiation, which could be significant for developing photo-chemo or photodynamic therapies. This study highlights their potential role in turning “on” and “off” photosensitization when functionalized for drug development (Mikra et al., 2022).
- Synthesis of Novel Derivatives with Antimicrobial Activity : Novel Schiff bases of 3-amino-2-methyl quinazolin-4(3H)-one have been synthesized, displaying significant anti-bacterial and anti-fungal activities. These compounds could be further explored for antimicrobial applications (Saravanan et al., 2010).
Anticonvulsant and Psychomotor Seizure Test Activity
- Potential Anticonvulsant Activity : A study has synthesized and evaluated novel quinazolin-4(3H)-one derivatives for their anticonvulsant activity using the 6 Hz psychomotor seizure test. Some compounds exhibited promising results, indicating their potential as anticonvulsant agents (Kumar et al., 2011).
Future Directions
The future directions for the study of “3-amino-2-(methylthio)quinazolin-4(3H)-one” could include further exploration of its antibacterial effects, particularly against multi-drug resistant bacteria . Additionally, the synthesis process could be optimized to improve yield and reduce environmental impact.
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been reported for their antibacterial, antifungal, anti-hiv, anthelmintic, cns depressant, and antitubercular activities . Therefore, it’s plausible that 3-amino-2-(methylthio)quinazolin-4(3H)-one may interact with similar targets.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function and resulting in its observed biological activities .
Biochemical Pathways
Given the reported activities of similar compounds, it’s likely that this compound may affect multiple pathways related to its targets .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may exert its effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-amino-2-methylsulfanylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRPPABZOKWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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